molecular formula C11H19N3 B6147600 5-[3-(dimethylamino)propyl]-2-methylpyridin-3-amine CAS No. 1228962-37-5

5-[3-(dimethylamino)propyl]-2-methylpyridin-3-amine

Cat. No. B6147600
CAS RN: 1228962-37-5
M. Wt: 193.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-[3-(dimethylamino)propyl]-2-methylpyridin-3-amine” is a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine which is an ingredient in many personal care products including soaps, shampoos, and cosmetics . It is also known as Dimethylaminopropylamine (DMAPA) .


Synthesis Analysis

DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .


Molecular Structure Analysis

The molecular structure of DMAPA is complex and involves the formation of assemblies with different reactivity due to hydrogen bonding .


Chemical Reactions Analysis

DMAPA is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent . It is also involved in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .


Physical And Chemical Properties Analysis

DMAPA is a colorless liquid with a fishy, ammoniacal odor. It has a molar mass of 102.181 g·mol −1, a boiling point of 132.1 °C, and a density of 812 mg mL −1 .

Safety and Hazards

DMAPA is considered hazardous. It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is also a known skin irritant and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals .

Future Directions

The future directions of DMAPA research could involve exploring its potential in the preparation of other surfactants and personal care products. Its role in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene could also be further investigated .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[3-(dimethylamino)propyl]-2-methylpyridin-3-amine involves the reaction of 2-methyl-3-pyridinamine with 3-dimethylaminopropyl chloride in the presence of a base.", "Starting Materials": [ "2-methyl-3-pyridinamine", "3-dimethylaminopropyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 2-methyl-3-pyridinamine in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. triethylamine) to the solution and stir for a few minutes.", "Step 3: Slowly add 3-dimethylaminopropyl chloride to the solution while stirring.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature.", "Step 5: Quench the reaction by adding water to the mixture.", "Step 6: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 7: Purify the product by column chromatography or recrystallization." ] }

CAS RN

1228962-37-5

Molecular Formula

C11H19N3

Molecular Weight

193.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.